molecular formula C16H14N4O3S B11407084 methyl 4-[[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino]benzoate CAS No. 877792-56-8

methyl 4-[[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino]benzoate

Cat. No.: B11407084
CAS No.: 877792-56-8
M. Wt: 342.4 g/mol
InChI Key: WREGRZRXJLSVJV-UHFFFAOYSA-N
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Description

METHYL 4-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features an imidazo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nucleophilic substitution of a halogenated pyridine derivative with a thiol group, followed by cyclization to form the imidazo[4,5-b]pyridine core . The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer . Catalysts such as palladium on carbon or Raney nickel are often employed to facilitate hydrogenation steps .

Mechanism of Action

The mechanism of action of METHYL 4-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[4,5-b]pyridine moiety is known to bind to the active sites of enzymes, inhibiting their activity . This can lead to the modulation of various cellular pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in medicinal chemistry .

Properties

CAS No.

877792-56-8

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

methyl 4-[[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino]benzoate

InChI

InChI=1S/C16H14N4O3S/c1-23-15(22)10-4-6-11(7-5-10)18-13(21)9-24-16-19-12-3-2-8-17-14(12)20-16/h2-8H,9H2,1H3,(H,18,21)(H,17,19,20)

InChI Key

WREGRZRXJLSVJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3

solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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